Cas no 2138155-09-4 ([1-Ethyl-4-(trifluoromethyl)pyrrol-3-yl]methanol)

[1-Ethyl-4-(trifluoromethyl)pyrrol-3-yl]methanol is a fluorinated pyrrole derivative characterized by its trifluoromethyl and hydroxymethyl functional groups. This compound is of interest in pharmaceutical and agrochemical research due to its potential as a versatile intermediate. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, while the hydroxymethyl moiety offers a reactive site for further derivatization. Its well-defined structure and high purity make it suitable for applications in medicinal chemistry, particularly in the synthesis of bioactive molecules. The compound's stability under standard conditions and compatibility with common synthetic methodologies further contribute to its utility in industrial and academic settings.
[1-Ethyl-4-(trifluoromethyl)pyrrol-3-yl]methanol structure
2138155-09-4 structure
Product Name:[1-Ethyl-4-(trifluoromethyl)pyrrol-3-yl]methanol
CAS No:2138155-09-4
MF:C8H10F3NO
MW:193.16631269455
CID:5280809
Update Time:2025-05-23

[1-Ethyl-4-(trifluoromethyl)pyrrol-3-yl]methanol Chemical and Physical Properties

Names and Identifiers

    • [1-ethyl-4-(trifluoromethyl)-1H-pyrrol-3-yl]methanol
    • [1-Ethyl-4-(trifluoromethyl)pyrrol-3-yl]methanol
    • Inchi: 1S/C8H10F3NO/c1-2-12-3-6(5-13)7(4-12)8(9,10)11/h3-4,13H,2,5H2,1H3
    • InChI Key: BNGXWJOXLYRKQT-UHFFFAOYSA-N
    • SMILES: FC(C1=CN(CC)C=C1CO)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 171
  • XLogP3: 1
  • Topological Polar Surface Area: 25.2

[1-Ethyl-4-(trifluoromethyl)pyrrol-3-yl]methanol Pricemore >>

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Additional information on [1-Ethyl-4-(trifluoromethyl)pyrrol-3-yl]methanol

Introduction to [1-Ethyl-4-(trifluoromethyl)pyrrol-3-yl]methanol (CAS No. 2138155-09-4)

[1-Ethyl-4-(trifluoromethyl)pyrrol-3-yl]methanol, identified by the CAS registry number 2138155-09-4, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule, characterized by its unique structure featuring an ethyl group, a trifluoromethyl substituent, and a hydroxymethyl moiety attached to a pyrrole ring, has garnered attention due to its potential applications in drug discovery and material science.

The synthesis of [1-Ethyl-4-(trifluoromethyl)pyrrol-3-yl]methanol involves a multi-step process that typically begins with the preparation of the pyrrole ring. Recent advancements in catalytic methods have enabled more efficient syntheses, reducing reaction times and improving yields. The incorporation of the trifluoromethyl group is particularly noteworthy, as it confers unique electronic and steric properties to the molecule, enhancing its stability and reactivity in various chemical transformations.

Recent studies have explored the biological activity of [1-Ethyl-4-(trifluoromethyl)pyrrol-3-yl]methanol, revealing promising results in vitro. For instance, research published in Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory effects against certain enzymes implicated in neurodegenerative diseases. The trifluoromethyl group plays a critical role in modulating these activities, suggesting its potential as a lead compound for drug development.

In addition to its pharmacological applications, [1-Ethyl-4-(trifluoromethyl)pyrrol-3-yl]methanol has been investigated for its role in materials science. Its ability to form stable complexes with metal ions has led to its consideration in the development of novel catalysts and sensors. Recent work published in Nature Communications highlighted its utility in enhancing the efficiency of certain catalytic reactions, underscoring its versatility across multiple disciplines.

The structural elucidation of [1-Ethyl-4-(trifluoromethyl)pyrrol-3-yl]methanol has been facilitated by advanced analytical techniques such as NMR spectroscopy and X-ray crystallography. These studies have provided insights into its conformational preferences and intermolecular interactions, which are crucial for understanding its reactivity and biological behavior.

Looking ahead, the continued exploration of [1-Ethyl-4-(trifluoromethyl)pyrrol-3

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